molecular formula C20H15ClO3 B6411647 2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95% CAS No. 1261996-10-4

2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6411647
CAS RN: 1261996-10-4
M. Wt: 338.8 g/mol
InChI Key: TYOLLSUSMNZVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95% (2-BPCA) is a synthetic organic compound belonging to the class of benzene derivatives. It is a white crystalline solid with a melting point of 185-187°C and a molecular weight of 316.76 g/mol. 2-BPCA is soluble in water and alcohols, but insoluble in ether and chloroform. It is used in many scientific research applications, such as in the synthesis of other compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95% has many scientific research applications. It is used in the synthesis of other compounds, such as 2-benzyloxy-4-chlorobenzonitrile and 2-benzyloxy-4-chlorobenzyl alcohol. It is also used as a reagent in the reaction of phenols with Grignard reagents, and in the synthesis of polymers. In addition, it is used in the study of biochemical and physiological effects.

Mechanism of Action

2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the enzyme, 2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95% can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95% has been studied for its potential anti-inflammatory and analgesic effects. In animal studies, 2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95% has been found to reduce inflammation and pain in a dose-dependent manner. In addition, it has been shown to have antioxidant activity and to reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is widely available. In addition, it is highly soluble in water and alcohols, making it easy to use in a variety of experiments. However, it is also important to consider the limitations of 2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95%. It is insoluble in ether and chloroform, which limits its use in certain experiments. In addition, its effects are dose-dependent, so it is important to use the correct dosage for experiments.

Future Directions

There are a number of potential future directions for the use of 2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95%. It could be used in the study of other biochemical and physiological effects, such as its potential anti-cancer effects. In addition, it could be used in the development of new drugs to treat inflammation and pain. It could also be used in the development of new polymers and other compounds. Furthermore, it could be studied for its potential use in other fields, such as agriculture or food science.

Synthesis Methods

2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95% is synthesized through a process known as Friedel-Crafts acylation. This process involves the reaction of an acyl chloride with an aromatic ring in the presence of an aluminum chloride catalyst. The reaction of 2-chlorobenzoic acid with 2-benzyloxybenzene in the presence of aluminum chloride yields 2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95%.

properties

IUPAC Name

4-chloro-2-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-15-10-11-17(20(22)23)18(12-15)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOLLSUSMNZVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692205
Record name 2'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzyloxyphenyl)-4-chlorobenzoic acid

CAS RN

1261996-10-4
Record name 2'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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